2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride
Description
This compound is a dihydropyrimidinone derivative with a dimethylamino group at position 2 and a methyl-pyrrolidinylamino methyl substituent at position 6. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C12H23Cl2N5O |
|---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
2-(dimethylamino)-4-[[methyl(pyrrolidin-3-yl)amino]methyl]-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C12H21N5O.2ClH/c1-16(2)12-14-9(6-11(18)15-12)8-17(3)10-4-5-13-7-10;;/h6,10,13H,4-5,7-8H2,1-3H3,(H,14,15,18);2*1H |
InChI Key |
HAWIFQZAHWNDLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)CN(C)C2CCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common approach includes the formation of the pyrimidinone core followed by the introduction of the dimethylamino and pyrrolidinyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone core to dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on substitutions, physicochemical properties, and inferred biological relevance.
Core Structure and Substitutions
Key Observations :
- The target compound’s dihydropyrimidinone core is shared with the 4-benzylpiperidin-1-yl analog, but substitutions at positions 2 and 6 differ significantly. The dimethylamino group at position 2 may enhance solubility compared to bulkier substituents like benzylpiperidine .
- The quinazolinone analog () has a fused aromatic system, which may confer stronger π-π interactions but reduce solubility compared to the dihydropyrimidinone core .
- The pyrazolo-pyrimidinone derivative () features a bicyclic core and tetrahydro-pyran substitution, likely altering binding kinetics compared to the monocyclic target compound .
Hypothetical Pharmacological Implications
- The dihydrochloride salt may enhance bioavailability in aqueous environments.
- 4-Benzylpiperidin-1-yl Analog : The bulky benzylpiperidine group could limit blood-brain barrier penetration but improve selectivity for peripheral targets .
- Quinazolinone Analog: The fused aromatic system may increase metabolic stability but reduce solubility, requiring formulation adjustments .
- Pyrazolo-pyrimidinone Derivative: The bicyclic core and tetrahydro-pyran substituent might enhance target engagement in hydrophobic binding pockets (e.g., kinase ATP sites) .
Limitations of Available Evidence
- Incomplete Pharmacokinetic/Pharmacodynamic Profiles: No experimental data (e.g., IC₅₀, logP) are available for direct comparison.
- Synthetic Feasibility : The target compound’s complex substitution pattern may pose synthetic challenges compared to simpler analogs, impacting scalability .
Biological Activity
2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride is a synthetic compound that belongs to the class of 3,4-dihydropyrimidin-2(1H)-ones. This compound has garnered interest due to its potential biological activities, particularly as a selective antagonist of the A2B adenosine receptor (A2B AdoR), which plays a critical role in various physiological processes.
- Molecular Formula : C12H23Cl2N5O
- Molecular Weight : 324.25 g/mol
- CAS Number : 1803607-23-9
The compound acts primarily as an antagonist to the A2B adenosine receptor, which is involved in modulating inflammation, pain response, and neurotransmission. The binding affinity and selectivity of this compound towards the A2B receptor have been explored in various studies, indicating its potential therapeutic applications.
Affinity and Selectivity
Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit varying degrees of affinity for A2B receptors. For instance, one study reported a submicromolar affinity (K_i = 585.5 nM) for a related compound, suggesting that similar derivatives may also demonstrate significant binding capabilities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity. For example, variations in substituents at positions R4 and R5 have been correlated with changes in receptor affinity and functional inhibition of cAMP accumulation, validating their antagonistic properties .
In Vitro Studies
In vitro assays have demonstrated that compounds within this class can effectively inhibit cAMP accumulation in human cells expressing A2B receptors. Notably, certain derivatives showed no significant inhibition of cytochrome P450 enzymes at concentrations exceeding their K_i values, indicating a favorable safety profile for further development .
Antitumor Activity
Some studies have explored the antitumor potential of similar compounds. For example, related pyrimidine derivatives were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and growth inhibition . This suggests that the biological activity of 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride may extend beyond adenosine receptor antagonism.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
